7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazino-benzoxazepine core, followed by the introduction of the benzyloxy, chloro, methoxy, and butylsulfanyl groups under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and butylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the ketone group would yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine likely involves interactions with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
Uniqueness
The uniqueness of 7-acetyl-6-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H29ClN4O4S |
---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
1-[3-butylsulfanyl-6-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C30H29ClN4O4S/c1-4-5-15-40-30-32-28-26(33-34-30)22-13-9-10-14-24(22)35(19(2)36)29(39-28)21-16-23(31)27(25(17-21)37-3)38-18-20-11-7-6-8-12-20/h6-14,16-17,29H,4-5,15,18H2,1-3H3 |
InChI Key |
XRSLCBMDDWKRBS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Cl)OCC5=CC=CC=C5)OC)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Cl)OCC5=CC=CC=C5)OC)C(=O)C)N=N1 |
Origin of Product |
United States |
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